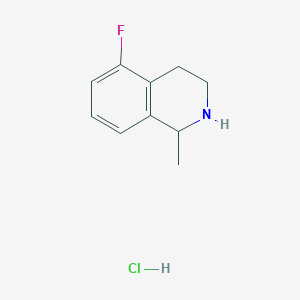

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The addition of a fluorine atom and a methyl group to the tetrahydroisoquinoline core enhances its chemical properties and biological activity .

作用機序

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect similar to the effect of imipramine . It is a reversible short-acting moderate inhibitor of MAO A/B .

Biochemical Pathways

For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is known to act as an antidopaminergic agent . It also demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Result of Action

For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization from solvents like dimethylformamide (DMF) to obtain the desired product in high purity .

化学反応の分析

Types of Reactions

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives .

科学的研究の応用

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and as an anti-infective agent.

類似化合物との比較

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, resulting in different biological activity and chemical properties.

5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, affecting its overall activity and stability.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substitutions, exhibiting a broader range of biological activities.

Uniqueness

The presence of both the fluorine atom and the methyl group in 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride makes it unique among its analogs. These substitutions enhance its chemical stability, binding affinity, and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

生物活性

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride (5-FMTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The incorporation of a fluorine atom and a methyl group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H12ClFN

- Molecular Weight : 187.64 g/mol

- CAS Number : 2551115-35-4

The synthesis of 5-FMTHIQ typically involves cyclization reactions using β-phenylethylamine derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2). The structural modifications introduced by the fluorine and methyl groups significantly influence its biological activity.

Neuroprotective Effects

Research indicates that 5-FMTHIQ exhibits neuroprotective properties, potentially beneficial for treating neurodegenerative disorders. A study highlighted its ability to modulate neurotransmitter systems, particularly dopamine pathways, which are crucial in conditions like Parkinson's disease .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Its structural analogs have been tested for their efficacy against bacteria and fungi, revealing that modifications can enhance their potency .

Anticancer Potential

5-FMTHIQ has been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in several cancer cell lines. Notably, it displayed significant cytotoxicity against human leukemia cells with an IC50 value in the low micromolar range .

Structure-Activity Relationship (SAR)

The structural modifications in 5-FMTHIQ play a critical role in its biological activities. The fluorine atom enhances lipophilicity and binding affinity to biological targets, while the methyl group contributes to the overall stability of the compound. Comparative studies with similar compounds have shown that variations in these substituents can lead to significant differences in biological activity .

Case Study 1: Neuroprotection in Animal Models

In a recent animal model study, 5-FMTHIQ was administered to mice subjected to neurotoxic agents. The results indicated that treatment with this compound significantly reduced neuronal damage and improved motor function compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of 5-FMTHIQ against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations lower than those required for conventional antibiotics, suggesting potential as a new antimicrobial agent .

Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Moderate neuroprotective effects | 1.8 |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lower binding affinity | >10 |

| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | Higher cytotoxicity | 3.0 |

特性

IUPAC Name |

5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZNGHXCFZUQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。